2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound. It belongs to the class of triazolopyrazines, a group known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step organic synthesis. It starts with the formation of the triazolopyrazine core followed by the introduction of the acetamide moiety. The conditions often involve specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to reduce costs and enhance efficiency. This involves scaling up the reaction, ensuring consistency in raw materials, and maintaining stringent reaction conditions. The use of continuous flow reactors might be employed to improve throughput and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to various oxidative derivatives.
Reduction: It can be reduced to form amines or alcohol derivatives.
Substitution: Various substitutions can occur at different positions of the molecule, particularly on the aromatic ring and acetamide group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperature and pH.
Major Products: The major products depend on the type of reaction Oxidation typically leads to ketones or acids, while reduction results in alcohols or amines
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential enzyme inhibition properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of novel materials or as a reagent in specific industrial processes.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. Its mechanism might involve binding to active sites or altering protein conformation.
Molecular Targets and Pathways: Targets could include kinases, proteases, or other critical enzymes in biochemical pathways. This interaction disrupts normal cellular functions, leading to desired therapeutic effects or biochemical changes.
Comparison with Similar Compounds
2-{8-[methyl(ethyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide
2-{8-[methyl(methyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide
Uniqueness: The propyl group in 2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide provides unique steric and electronic properties, affecting its reactivity and interaction with molecular targets. This distinguishes it from similar compounds and might confer unique biological activity or therapeutic potential.
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-4-10-23(3)17-18-22-25(19(27)24(18)11-9-20-17)13-16(26)21-12-15-7-5-14(2)6-8-15/h5-9,11H,4,10,12-13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNKPJZJSQPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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